molecular formula C8H14O B14368298 5-Methoxy-1-methylcyclohex-1-ene CAS No. 94060-00-1

5-Methoxy-1-methylcyclohex-1-ene

Cat. No.: B14368298
CAS No.: 94060-00-1
M. Wt: 126.20 g/mol
InChI Key: LREMKQATFVWOAE-UHFFFAOYSA-N
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Description

5-Methoxy-1-methylcyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It features a cyclohexene ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methylcyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol. This intermediate is then dehydrated by heating in the presence of an acid or a base to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale dehydration processes using catalysts such as sulfuric acid or phosphoric acid. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated cyclohexane derivatives.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexenes.

Scientific Research Applications

5-Methoxy-1-methylcyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methylcyclohex-1-ene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylcyclohexene
  • 3-Methylcyclohexene
  • 4-Methylcyclohexene

Comparison

5-Methoxy-1-methylcyclohex-1-ene is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its methylcyclohexene counterparts. This functional group can enhance solubility, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

94060-00-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

5-methoxy-1-methylcyclohexene

InChI

InChI=1S/C8H14O/c1-7-4-3-5-8(6-7)9-2/h4,8H,3,5-6H2,1-2H3

InChI Key

LREMKQATFVWOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)OC

Origin of Product

United States

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